molecular formula C14H22O4S2 B13441089 2-(Methacryloyloxy)ethyl 5-(1,2-dithiolan-3-yl)pentanoate

2-(Methacryloyloxy)ethyl 5-(1,2-dithiolan-3-yl)pentanoate

Cat. No.: B13441089
M. Wt: 318.5 g/mol
InChI Key: GEXPCKAXGQOVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methacryloyloxy)ethyl 5-(1,2-dithiolan-3-yl)pentanoate is a compound that combines the properties of methacrylate and dithiolane groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methacryloyloxy)ethyl 5-(1,2-dithiolan-3-yl)pentanoate typically involves the esterification of 2-hydroxyethyl methacrylate with 5-(1,2-dithiolan-3-yl)pentanoic acid. The reaction is usually carried out in the presence of a catalyst such as dibutyltin dilaurate (DBTL) and under an inert atmosphere to prevent oxidation . The reaction mixture is refluxed in a suitable solvent like dichloromethane for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Methacryloyloxy)ethyl 5-(1,2-dithiolan-3-yl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methacryloyloxy)ethyl 5-(1,2-dithiolan-3-yl)pentanoate is unique due to the combination of the methacrylate and dithiolane groups, which provide both polymerization capability and redox activity. This dual functionality makes it particularly valuable in applications requiring both stability and reactivity .

Properties

Molecular Formula

C14H22O4S2

Molecular Weight

318.5 g/mol

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 5-(dithiolan-3-yl)pentanoate

InChI

InChI=1S/C14H22O4S2/c1-11(2)14(16)18-9-8-17-13(15)6-4-3-5-12-7-10-19-20-12/h12H,1,3-10H2,2H3

InChI Key

GEXPCKAXGQOVAY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)CCCCC1CCSS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.